molecular formula C20H27ClN2O6 B6336236 Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH CAS No. 204200-09-9

Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH

Cat. No. B6336236
CAS RN: 204200-09-9
M. Wt: 426.9 g/mol
InChI Key: NHIFBGLYAQAGFB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH” is a chemical compound with the molecular formula C20H27ClN2O6 . It is available for purchase from various suppliers .

Scientific Research Applications

Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH has been studied extensively for its potential use in scientific research. It has been shown to bind to target proteins, which makes it a useful tool for studying protein-protein interactions. Additionally, this compound has been studied for its potential use in drug discovery and drug delivery. It has been used to design and synthesize novel peptide-based therapeutic agents, as well as to study the mechanism of action of existing drugs.

Mechanism of Action

The mechanism of action of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH is complex and not fully understood. However, it is believed that the cyclic structure of the compound allows it to bind to target proteins more effectively than other peptide-based compounds. Additionally, the 2-chloro-Z substituent has been shown to increase the binding affinity of this compound for certain target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to bind to certain target proteins, which could potentially lead to a variety of biochemical and physiological effects. Additionally, the 2-chloro-Z substituent has been shown to increase the binding affinity of this compound for certain target proteins, which could lead to increased biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The primary advantage of using Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH in laboratory experiments is its ability to bind to target proteins. This makes it a useful tool for studying protein-protein interactions. Additionally, this compound is relatively easy to synthesize, which makes it cost-effective for laboratory experiments. However, the biochemical and physiological effects of this compound have not been extensively studied, so it is not known if the compound has any potential adverse effects.

Future Directions

The potential applications of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH are numerous and varied. Future research should focus on further understanding the biochemical and physiological effects of the compound, as well as its potential use in drug discovery and drug delivery. Additionally, further research should be conducted on the mechanism of action of this compound, as well as its potential use in laboratory experiments. Finally, further research should be conducted on the synthesis of this compound, as well as its potential use in other applications.

Synthesis Methods

The synthesis of Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH has been studied extensively. The primary method for synthesizing this compound is the solid-phase peptide synthesis (SPPS) method. This method involves the use of a resin-bound peptide and an appropriate coupling reagent. The peptide is then coupled with the 2-chloro-Z substituent to form the cyclic peptide. This method is highly efficient and cost-effective, and it is the most commonly used method for synthesizing this compound.

properties

IUPAC Name

2-[(2-chlorophenyl)methoxycarbonyl-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O6/c1-20(2,3)29-19(27)23-10-6-8-15(23)11-22(12-17(24)25)18(26)28-13-14-7-4-5-9-16(14)21/h4-5,7,9,15H,6,8,10-13H2,1-3H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIFBGLYAQAGFB-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN(CC(=O)O)C(=O)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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